

physical and chemical properties of (2,2-Dimethylcyclopropyl)methanol

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Compound of Interest

Compound Name: (2,2-Dimethylcyclopropyl)methanol

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An In-depth Technical Guide to (2,2-Dimethylcyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(2,2-Dimethylcyclopropyl)methanol**, a key building block in organic synthesis. This document details its structural characteristics, physicochemical parameters, and reactivity, along with protocols for its synthesis and purification.

Chemical Identity and Physical Properties

(2,2-Dimethylcyclopropyl)methanol, with the CAS number 930-50-7, is a primary alcohol featuring a strained three-membered cyclopropane ring substituted with two methyl groups.^[1] Its compact and rigid structure imparts unique chemical properties that are of interest in the design of novel molecules.

Table 1: Physical and Chemical Properties of **(2,2-Dimethylcyclopropyl)methanol**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ O	[1]
Molecular Weight	100.16 g/mol	[1][2]
CAS Number	930-50-7	[1][2]
IUPAC Name	(2,2-dimethylcyclopropyl)methanol	[1]
Physical Form	Liquid	[1]
Purity	Typically ≥95%	[1]
Storage	Room Temperature	[1]
Predicted LogP	1.1 - 1.51	[3][4]
Boiling Point	Not available	
Density	Not available	
Solubility	Not available	

Note: Experimental values for boiling point, density, and solubility are not readily available in published literature. Predicted values should be used with caution and validated experimentally.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **(2,2-Dimethylcyclopropyl)methanol**. While a publicly available, experimentally determined spectrum for this specific molecule is not available, typical spectral features can be predicted based on its structure.

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the methyl protons, the cyclopropyl ring protons, and the methylene protons adjacent to the hydroxyl group. The chemical shifts and coupling constants of the cyclopropyl protons would be characteristic of a three-membered ring system.

- ^{13}C NMR: The carbon NMR spectrum would display signals for the quaternary carbon of the cyclopropane ring, the two equivalent methyl carbons, the CH and CH_2 groups of the cyclopropane ring, and the hydroxymethyl carbon.
- IR Spectroscopy: The infrared spectrum will prominently feature a broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations for the cyclopropyl and methyl groups are expected just below 3000 cm^{-1} , and C-O stretching will appear in the $1000\text{--}1200\text{ cm}^{-1}$ region.[5]

Chemical Reactivity and Stability

(2,2-Dimethylcyclopropyl)methanol is a stable liquid under standard laboratory conditions.[1]

It is incompatible with strong oxidizing agents, a common characteristic of primary alcohols.

The strained cyclopropane ring can be susceptible to ring-opening reactions under certain acidic or catalytic conditions, offering synthetic utility for accessing a variety of acyclic structures.

Synthesis and Purification

A common and effective method for the synthesis of **(2,2-Dimethylcyclopropyl)methanol** is the reduction of its corresponding carboxylic acid, 2,2-dimethylcyclopropanecarboxylic acid, or its esters. Lithium aluminum hydride (LiAlH_4) is a powerful reducing agent suitable for this transformation.[6][7][8][9]

Experimental Protocol: Synthesis via Reduction of 2,2-Dimethylcyclopropanecarboxylic Acid

This protocol describes the reduction of 2,2-dimethylcyclopropanecarboxylic acid using lithium aluminum hydride in an anhydrous ether solvent.

Materials:

- 2,2-Dimethylcyclopropanecarboxylic acid
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)

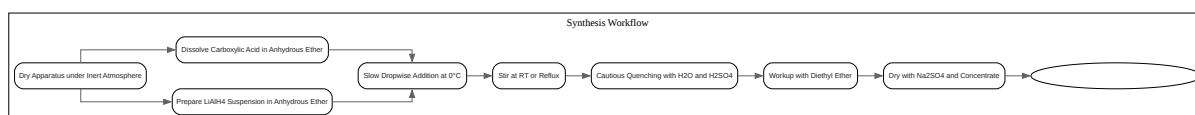
- 10% Sulfuric acid (H_2SO_4)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Ice bath

Procedure:

- Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent reaction with the moisture-sensitive LiAlH_4 . The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Preparation: In the round-bottom flask, prepare a suspension of a molar excess (typically 1.5 to 2 equivalents) of LiAlH_4 in anhydrous diethyl ether or THF.
- Addition of Carboxylic Acid: Dissolve 2,2-dimethylcyclopropanecarboxylic acid in anhydrous diethyl ether or THF in the dropping funnel.
- Reaction: Cool the LiAlH_4 suspension in an ice bath. Slowly add the solution of the carboxylic acid dropwise to the stirred suspension. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to reflux to ensure the reaction goes to completion.
- Quenching: After the reaction is complete (monitored by TLC or GC), cool the flask in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH_4 . This is a highly

exothermic reaction that generates hydrogen gas, so it must be done with extreme care in a well-ventilated fume hood. Subsequently, add a 10% aqueous solution of sulfuric acid until the precipitated aluminum salts dissolve.

- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.
- **Drying and Concentration:** Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude **(2,2-Dimethylcyclopropyl)methanol**.



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Synthesis of **(2,2-Dimethylcyclopropyl)methanol**.

Experimental Protocol: Purification by Distillation

The crude product from the synthesis can be purified by distillation to obtain high-purity **(2,2-Dimethylcyclopropyl)methanol**.

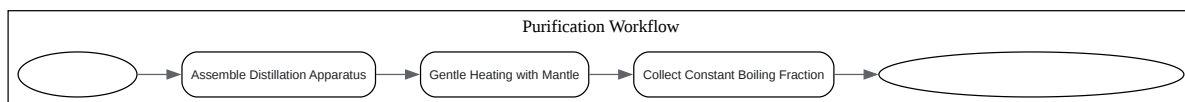
Materials:

- Crude **(2,2-Dimethylcyclopropyl)methanol**
- Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
- Heating mantle

- Boiling chips
- Thermometer

Procedure:

- Setup: Assemble a standard distillation apparatus. Place the crude **(2,2-Dimethylcyclopropyl)methanol** and a few boiling chips into the round-bottom flask.
- Distillation: Gently heat the flask using a heating mantle. The temperature of the heating mantle should be set approximately 20-30°C higher than the expected boiling point of the alcohol.^[10]
- Fraction Collection: Collect the distillate that comes over at a constant temperature. This temperature is the boiling point of the purified **(2,2-Dimethylcyclopropyl)methanol**.
- Analysis: Analyze the purity of the collected fraction using techniques such as Gas Chromatography (GC) or NMR spectroscopy.



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